
Methyl-5-oxo-4-propanoylheptanoat
Übersicht
Beschreibung
“Methyl 5-oxo-4-propanoylheptanoate” is a chemical compound with the CAS Number: 1258640-79-7 . It has a molecular weight of 214.26 . The IUPAC name for this compound is methyl 5-oxo-4-propionylheptanoate . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “Methyl 5-oxo-4-propanoylheptanoate” is 1S/C11H18O4/c1-4-9(12)8(10(13)5-2)6-7-11(14)15-3/h8H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 5-oxo-4-propanoylheptanoate” is a liquid at room temperature . Its molecular formula is C11H18O4 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Methyl-5-oxo-4-propanoylheptanoat: wird in der pharmazeutischen Forschung zur Synthese komplexer Moleküle verwendet. Seine Struktur dient als Baustein in der medizinischen Chemie zur Herstellung verschiedener therapeutischer Wirkstoffe. Die Reaktivität der Verbindung ermöglicht Modifikationen, die zur Entwicklung neuer Medikamente mit potenziellen Vorteilen bei der Behandlung von Krankheiten führen können .
Materialwissenschaft
In der Materialwissenschaft wird diese Verbindung auf ihre mögliche Verwendung bei der Herstellung von Polymeren mit einzigartigen Eigenschaften untersucht. Forscher untersuchen, wie sich die Einarbeitung in Polymerketten auf die thermische Stabilität, die mechanische Festigkeit und die Bioabbaubarkeit der resultierenden Materialien auswirkt .
Umweltwissenschaften
Die Rolle von This compound in der Umweltwissenschaft umfasst die Verwendung als Zwischenprodukt bei der Synthese umweltfreundlicher Chemikalien. Es ist Teil der Forschung, die darauf abzielt, nachhaltige Verfahren zur Herstellung von Verbindungen zu entwickeln, die zur Reduzierung der Umweltverschmutzung und zum Abfallmanagement beitragen können .
Landwirtschaft
In der Landwirtschaft werden die Derivate der Verbindung auf ihr Potenzial als sichere Additive zur Verbesserung von Pflanzenschutzformulierungen untersucht. Von besonderem Interesse ist die Wirksamkeit bei der Verbesserung der Stabilität und Abgabe von Wirkstoffen in Pestiziden und Herbiziden .
Nahrungsmittelindustrie
This compound: kann in der Lebensmittelindustrie als Vorläufer für Aromastoffe oder als Zusatzstoff verwendet werden, um die Textur und Konservierung von Lebensmitteln zu beeinflussen. Sicherheit und behördliche Zulassung sind Schlüsselfaktoren für die Anwendung in der Lebensmittelverarbeitung .
Kosmetikprodukte
Die Verbindung findet Anwendung in der Kosmetikindustrie, wo sie zur Synthese von Weichmachern oder Duftstoffen verwendet werden könnte. Der Schwerpunkt liegt auf der Entwicklung von Produkten, die sicher für den Hautkontakt sind und strenge Industriestandards erfüllen .
Energiegewinnung
Im Kontext der Energiegewinnung ist This compound Teil der Forschung zu Biokraftstoffen und erneuerbaren Energiequellen. Seine Umwandlung in energiereiche Zwischenprodukte könnte zur Entwicklung nachhaltiger Kraftstoffalternativen beitragen .
Wirkmechanismus
The mechanism of action of Methyl 5-oxo-4-propanoylheptanoate is not entirely understood, but it is believed to act by modulating the activity of enzymes involved in glucose metabolism, as well as by modulating the expression of genes involved in glucose metabolism. In addition, Methyl 5-oxo-4-propanoylheptanoate has been shown to inhibit the activity of enzymes involved in the synthesis of amyloid-β peptide, as well as to modulate the expression of genes involved in the synthesis of amyloid-β peptide.
Biochemical and Physiological Effects
Methyl 5-oxo-4-propanoylheptanoate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to reduce glucose levels in the blood, as well as to improve insulin sensitivity. In addition, it has been shown to reduce amyloid-β peptide accumulation, as well as to improve cognitive function. Furthermore, it has been shown to inhibit the growth of tumor cells, as well as to induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using Methyl 5-oxo-4-propanoylheptanoate in lab experiments is that it is relatively easy to synthesize. In addition, it is relatively non-toxic and has a low potential for drug interactions. However, there are some limitations to using Methyl 5-oxo-4-propanoylheptanoate in lab experiments. In particular, it is not very soluble in water, and it is rapidly metabolized in the body.
Zukünftige Richtungen
For Methyl 5-oxo-4-propanoylheptanoate research include further investigation into its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and Alzheimer's disease. In addition, further investigation into the mechanism of action of Methyl 5-oxo-4-propanoylheptanoate is needed, as well as into its biochemical and physiological effects. Furthermore, further research is needed into the advantages and limitations of using Methyl 5-oxo-4-propanoylheptanoate in lab experiments. Finally, further investigation into the potential use of Methyl 5-oxo-4-propanoylheptanoate as a dietary supplement is warranted.
Safety and Hazards
The safety information for “Methyl 5-oxo-4-propanoylheptanoate” includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
methyl 5-oxo-4-propanoylheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-9(12)8(10(13)5-2)6-7-11(14)15-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOXOHILIYTVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CCC(=O)OC)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1532362.png)
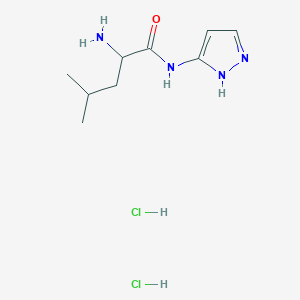
amine](/img/structure/B1532367.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1532368.png)
![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)
![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)
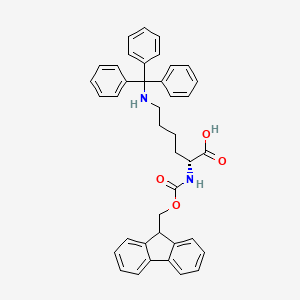


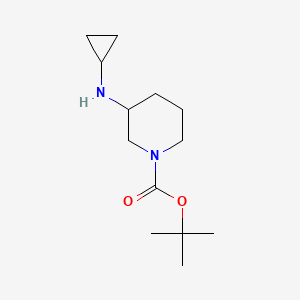
![2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1532380.png)
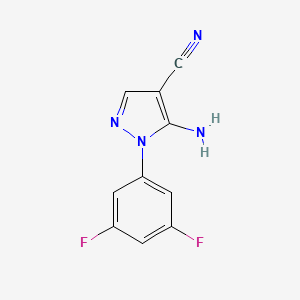
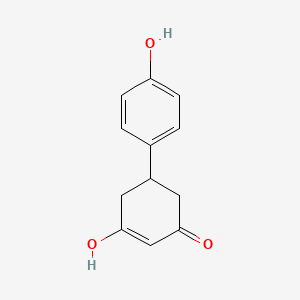
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B1532384.png)